Cas no 65236-42-2 (2-Hexynoic acid, 5-methyl-, ethyl ester)

2-Hexynoic acid, 5-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 2-Hexynoic acid, 5-methyl-, ethyl ester
- ethyl 5-methylhex-2-ynoate
- 2-Hexynoicacid,5-methyl-,ethylester
- SCHEMBL3144067
- EN300-786982
- DTXSID00495634
- 65236-42-2
- ICNQKMFHGOHUCM-UHFFFAOYSA-N
- 5-Methyl-hex-2-ynoic acid ethyl ester
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- インチ: InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4,6H2,1-3H3
- InChIKey: ICNQKMFHGOHUCM-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C#CCC(C)C
計算された属性
- せいみつぶんしりょう: 154.099379685g/mol
- どういたいしつりょう: 154.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 26.3Ų
2-Hexynoic acid, 5-methyl-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786982-0.05g |
ethyl 5-methylhex-2-ynoate |
65236-42-2 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-786982-10.0g |
ethyl 5-methylhex-2-ynoate |
65236-42-2 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-786982-0.25g |
ethyl 5-methylhex-2-ynoate |
65236-42-2 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
Enamine | EN300-786982-0.5g |
ethyl 5-methylhex-2-ynoate |
65236-42-2 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-786982-5.0g |
ethyl 5-methylhex-2-ynoate |
65236-42-2 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-786982-1.0g |
ethyl 5-methylhex-2-ynoate |
65236-42-2 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-786982-0.1g |
ethyl 5-methylhex-2-ynoate |
65236-42-2 | 95% | 0.1g |
$741.0 | 2024-05-22 | |
Enamine | EN300-786982-2.5g |
ethyl 5-methylhex-2-ynoate |
65236-42-2 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038739-1g |
Ethyl 5-methylhex-2-ynoate |
65236-42-2 | 1g |
¥9517.00 | 2024-05-05 |
2-Hexynoic acid, 5-methyl-, ethyl ester 関連文献
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
2-Hexynoic acid, 5-methyl-, ethyl esterに関する追加情報
Introduction to 2-Hexynoic acid, 5-methyl-, ethyl ester (CAS No: 65236-42-2)
2-Hexynoic acid, 5-methyl-, ethyl ester, with the chemical formula C9H12O2, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This ester derivative, identified by its CAS number 65236-42-2, represents a unique structural motif that combines the reactivity of an alkyne group with the functional properties of a carboxylic acid ester. Its molecular architecture positions it as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
The compound’s significance stems from its dual functionality, which allows for diverse chemical transformations. The presence of the alkyne (-C≡C-) moiety at the 2-position and the methyl group at the 5-position introduces specific electronic and steric effects that influence its reactivity. These features make 2-Hexynoic acid, 5-methyl-, ethyl ester a promising candidate for applications in cross-coupling reactions, such as Sonogashira couplings, which are widely employed in constructing carbon-carbon bonds in organic synthesis. Additionally, the ester group at the terminal position provides a handle for further derivatization, enabling the introduction of additional functional groups or modifications.
In recent years, there has been growing interest in leveraging alkyne-containing compounds for their potential applications in medicinal chemistry. The unique electronic properties of alkynes have been exploited to develop novel pharmacophores with enhanced binding affinity and selectivity. For instance, studies have demonstrated that alkyne-based scaffolds can be incorporated into small-molecule inhibitors targeting specific biological pathways. The methyl substituent at the 5-position of 2-Hexynoic acid, 5-methyl-, ethyl ester further fine-tunes its physicochemical properties, influencing solubility and metabolic stability—critical factors in drug design.
One of the most compelling aspects of this compound is its utility as a building block for more complex molecules. Researchers have utilized 2-Hexynoic acid, 5-methyl-, ethyl ester to synthesize novel heterocyclic compounds, which often exhibit interesting biological activities. Heterocycles are ubiquitous in natural products and pharmaceuticals, and their structural diversity is essential for developing drugs with tailored properties. The alkyne functionality serves as a versatile linker, allowing for the construction of polycyclic frameworks with precise stereochemistry. This capability is particularly valuable in the design of enzyme inhibitors and receptor modulators.
The pharmaceutical industry has increasingly recognized the importance of intermediates like 2-Hexynoic acid, 5-methyl-, ethyl ester in streamlining drug discovery processes. By providing a robust platform for structural diversification, such compounds enable medicinal chemists to rapidly explore large chemical spaces efficiently. This approach has accelerated the identification of lead compounds with promising therapeutic profiles. Moreover, advances in synthetic methodologies have made it possible to access complex derivatives of this compound with greater ease, further enhancing its appeal as a synthetic intermediate.
Recent research has also highlighted the potential applications of 2-Hexynoic acid, 5-methyl-, ethyl ester in materials science. Beyond its role in drug development, this compound has been explored for its properties as a monomer or precursor in polymer chemistry. Alkyne-functionalized polymers exhibit unique characteristics such as high thermal stability and tunable mechanical properties, making them suitable for advanced material applications. The incorporation of 2-Hexynoic acid, 5-methyl-, ethyl ester into polymer backbones can lead to novel materials with enhanced functionality, opening up possibilities in areas such as biodegradable plastics and smart coatings.
The synthesis of 2-Hexynoic acid, 5-methyl-, ethyl ester typically involves multi-step organic transformations that highlight modern synthetic strategies. For example, one common route involves the condensation of propargyl alcohol with methyl acetoacetate followed by esterification. These methods showcase the power of transition-metal catalysis and organometallic reagents in constructing complex molecular architectures efficiently. Such synthetic approaches not only demonstrate the versatility of 65236-42-2 but also contribute to the broader toolkit available to synthetic chemists.
The safety and handling protocols for 2-Hexynoic acid, 5-methyl-, ethyl ester emphasize its importance as a research-grade chemical requiring careful consideration during laboratory operations. While it is not classified as hazardous under standard conditions, proper storage and handling are essential to maintain its integrity and ensure safe usage. Researchers are advised to follow established guidelines for working with organic chemicals to minimize risks associated with exposure or improper disposal.
In conclusion,2-Hexynoic acid, 5-methyl-, ethyl ester (CAS No: 65236-42-2) represents a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis and material development alike. As research continues to uncover new applications for this compound,65236-42-2 is poised to remain a cornerstone in synthetic chemistry efforts aimed at discovering innovative solutions to complex scientific challenges.
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